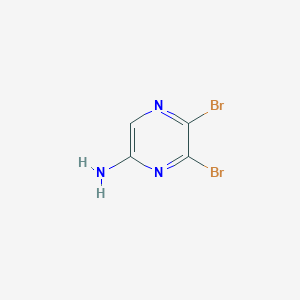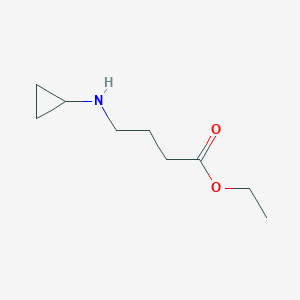![molecular formula C9H23NO4Si B1592681 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 330457-46-0](/img/structure/B1592681.png)
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Descripción general
Descripción
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, commonly known as MTPA, is a silylated derivative of aminoethanol with a broad range of applications in scientific research. It has been studied as a potential surfactant, a stabilizing agent, and a solubilizing agent in various fields of science. MTPA has also been investigated for its possible therapeutic applications in medicine.
Aplicaciones Científicas De Investigación
Silane Coupling Agent
Silane coupling agents play a crucial role in enhancing adhesion between organic and inorganic materials. 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol acts as a silane coupling agent, facilitating strong bonding between surfaces. Researchers use it to improve the adhesion of coatings, sealants, and adhesives to substrates like glass, ceramics, and metals .
Proteomics Research
In proteomics, scientists study proteins and their functions. This compound serves as a tetramethylsilane-protected silicate compound, aiding in proteomics research. Its unique properties make it valuable for protein analysis and characterization .
Polymerization Reactions
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol: is widely used as a monomer in polymerization reactions. When copolymerized with other monomers (such as styrene or acrylates), it produces polymer films with improved mechanical properties and excellent adhesion to various substrates .
Isoelectric Focusing (IEF)
IEF is a technique used in protein separation based on their isoelectric points. To prevent pH gradient-induced swelling or shrinking of gel casts, researchers employ this compound to covalently link polyacrylamide gels to glass plates .
Hydrophobing Agent
Hydrophobing agents modify surfaces to repel water2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol can be used to hydrophobe surfaces, making them water-resistant and improving durability .
Silane Crosslinking Agent
In materials science, silane crosslinking agents enhance the mechanical properties of polymers. This compound participates in crosslinking reactions, reinforcing polymer networks and improving overall material strength .
Mecanismo De Acción
Organosilanes can react with water to form silanols, which can then condense to form siloxane bonds. This reaction can be used to attach organic functional groups to inorganic substrates, such as glass or metal surfaces . This could potentially be a mode of action for this compound, depending on its specific use.
As for the pharmacokinetics and environmental factors, these would depend on the specific conditions under which the compound is used. Organosilanes are generally stable under normal conditions, but they can hydrolyze in the presence of water
Propiedades
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
CAS RN |
330457-46-0 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








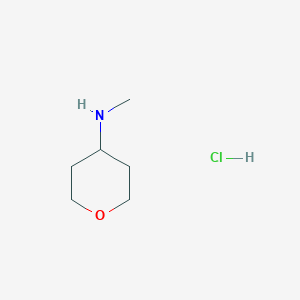
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)
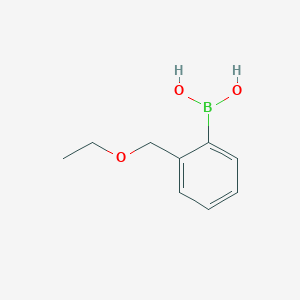

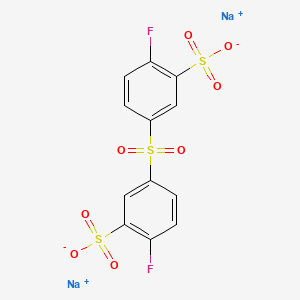
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
